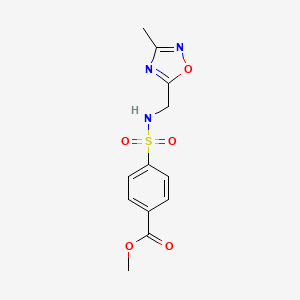
methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate is a chemical compound that belongs to the class of sulfonamides It features a benzene ring substituted with a sulfamoyl group, which is further linked to a 3-methyl-1,2,4-oxadiazol-5-ylmethyl moiety
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate typically involves multiple steps. One common approach is the reaction of 3-methyl-1,2,4-oxadiazole-5-carbaldehyde with methyl 4-aminobenzoate in the presence of a sulfamating agent, such as chlorosulfonic acid, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as the desired yield, purity, and cost-effectiveness. Process optimization, including the use of catalysts and solvents, is crucial to achieving high efficiency and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzene ring can be oxidized to form benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives, such as 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoic acid.
Reduction: Amines, such as 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)aniline.
Substitution: Alkylated sulfamoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its sulfamoyl group makes it a versatile building block for various organic reactions.
Biology: Methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate has shown potential as a bioactive molecule in biological studies. It can be used to investigate enzyme inhibition, receptor binding, and other biological processes.
Medicine: This compound has been explored for its medicinal properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(N-((2-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate
Methyl 4-(N-((4-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate
Methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate
Uniqueness: Methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate stands out due to its specific substitution pattern and the presence of the 3-methyl-1,2,4-oxadiazol-5-ylmethyl group. This unique structure contributes to its distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
methyl 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-8-14-11(20-15-8)7-13-21(17,18)10-5-3-9(4-6-10)12(16)19-2/h3-6,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCNQLNQTCSVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














